Carfilzomib (2S,4R)-Diol is a potent proteasome inhibitor primarily indicated for the treatment of multiple myeloma, particularly in patients who have relapsed or are refractory to other therapies. It is classified as a tetrapeptide epoxyketone, which irreversibly binds to the proteasome, leading to apoptosis in cancer cells. This compound is commercially marketed under the brand name Kyprolis®.
Carfilzomib is derived from natural products and was developed through synthetic chemistry. It belongs to the class of proteasome inhibitors, which include other agents like bortezomib. Its mechanism of action involves the selective inhibition of the 20S proteasome's catalytic activity, which is crucial for protein degradation and cellular regulation.
The synthesis of Carfilzomib involves several key steps that include:
Carfilzomib has a complex molecular structure characterized by its tetrapeptide backbone and an epoxyketone functional group. The molecular formula is , with a molecular weight of approximately 719.91 g/mol.
Carfilzomib undergoes several chemical reactions during its synthesis and metabolism:
Carfilzomib functions by selectively targeting and inhibiting the 20S core particle of the proteasome:
Carfilzomib is primarily used in oncology for treating multiple myeloma:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2